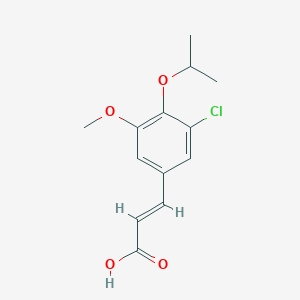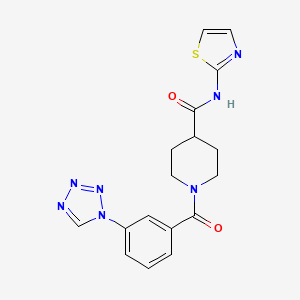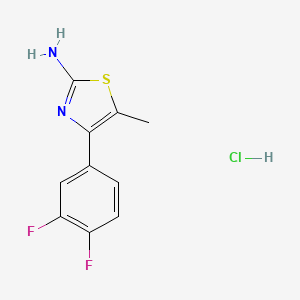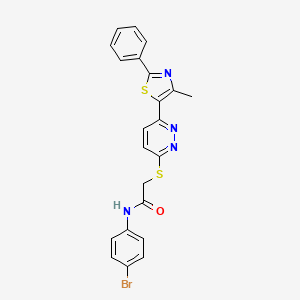
(2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C13H15ClO4 and its molecular weight is 270.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Research has explored the synthesis and separation of similar compounds, like E and Z isomers of acrylic acid derivatives. For instance, Chenna et al. (2008) focused on synthesizing, separating, and determining the crystal structures of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid (Chenna, Shinkre, Patel, Owens, Gray, & Velu, 2008).
Corrosion Inhibition : Acrylamide derivatives, including acrylic acid derivatives, have been studied for their potential as corrosion inhibitors. Abu-Rayyan et al. (2022) researched the effectiveness of certain synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Mechanism of Reaction : Research by Liu et al. (2009) explored the synthesis and reaction mechanism of similar compounds, such as 3-(4-methoxyphenylazo)acrylic acid, providing insights into the reaction mechanisms of related acrylic acid derivatives (Liu, Wang, Xu, Zhao, Tang, Cheng, & Zhou, 2009).
Polymer Modification : Studies have been conducted on modifying polymers with acrylic acid derivatives. Aly and El-Mohdy (2015) worked on modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amines, indicating the utility of acrylic acid derivatives in polymer science (Aly & El-Mohdy, 2015).
Metal-Organic Frameworks (MOFs) : Xie et al. (2007) utilized acrylic acid derivatives to construct novel metal-organic frameworks, highlighting the application of these compounds in the development of MOFs (Xie, Yu, Huang, Wang, Niu, Teng, & Li, 2007).
Electron Donor Properties : Vacek et al. (2020) researched diferulate, a compound related to acrylic acid derivatives, for its high electron-donor properties, which is significant for developing bioactive and technologically applicable substances (Vacek, Zatloukalová, Vrba, De Vleeschouwer, de Proft, Obluková, Sokolová, & Pospíšil, 2020).
Anticancer Potential : Gonçalves et al. (2021) synthesized and evaluated the cytotoxic activity of esters derived from cinnamic acid, a related compound, showing the potential application of acrylic acid derivatives in cancer research (Gonçalves, Farias, Silva, Pessoa, Zocolo, Zampieri, de Lemos, & Monte, 2021).
Propiedades
IUPAC Name |
(E)-3-(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-8(2)18-13-10(14)6-9(4-5-12(15)16)7-11(13)17-3/h4-8H,1-3H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDANODNQTZPDT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)


![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
